4-Bromo-3-(methoxymethoxy)benzaldehyde
Description
4-Bromo-3-(methoxymethoxy)benzaldehyde is a brominated aromatic aldehyde with a methoxymethoxy (-OCH2OCH3) substituent at the 3-position and a bromine atom at the 4-position of the benzaldehyde ring. This compound is structurally related to derivatives of bromo-hydroxy-methoxybenzaldehydes, which are pivotal intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its molecular formula is C9H9BrO3, with a molecular weight of 245.07 g/mol. Key structural features include:
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
4-bromo-3-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-5H,6H2,1H3 |
InChI Key |
AMPPSHQBWAHRPM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-(methoxymethoxy)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-(methoxymethoxy)benzaldehyde. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-3-(methoxymethoxy)benzaldehyde may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3-(methoxymethoxy)benzoic acid.
Reduction: 4-Bromo-3-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methoxymethoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The exact pathways and targets involved vary depending on the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Bromo-3-(methoxymethoxy)benzaldehyde with structurally related brominated methoxy/hydroxy benzaldehyde derivatives:
Structural and Functional Differences
Substituent Position and Reactivity :
- The methoxymethoxy group (-OCH2OCH3) in the target compound enhances steric bulk and electron-donating capacity compared to simple methoxy (-OCH3) or hydroxy (-OH) groups in analogs like 4-Bromo-2-hydroxy-3-methoxybenzaldehyde .
- Bromine at the 4-position (para to the aldehyde group) reduces electrophilic substitution reactivity compared to 3-bromo isomers (e.g., 3-Bromo-4-(2-methoxyethoxy)benzaldehyde ) .
Synthetic Routes :
- The target compound is synthesized via etherification of hydroxybenzaldehyde precursors using bromomethylating agents (e.g., 1,3-bis(bromomethyl)benzene) under basic conditions .
- In contrast, 2-Bromo-3,4-dimethoxybenzaldehyde is prepared via methylation of brominated dihydroxybenzaldehydes using dimethyl sulfate .
Electronic and Physical Properties :
- The HOMO-LUMO gap of the target compound (4.46 eV) suggests lower chemical reactivity compared to derivatives with electron-withdrawing groups (e.g., nitro or carbonyl substituents) .
- Melting points vary significantly: derivatives with hydroxy groups (e.g., 4-Bromo-2-hydroxy-3-methoxybenzaldehyde ) exhibit higher crystallinity, while ether-linked analogs (e.g., 3-Bromo-4-(2-methoxyethoxy)benzaldehyde ) are often liquids .
Safety and Handling: Limited toxicological data are available for most brominated benzaldehydes. General precautions include avoiding inhalation/contact and using PPE, as outlined in safety data sheets for analogs like 4-(Bromomethyl)benzaldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
